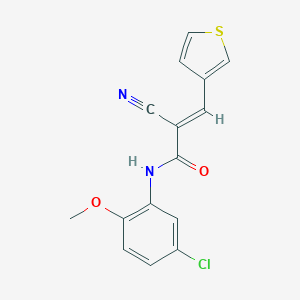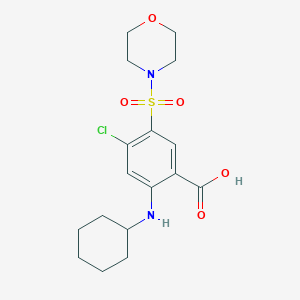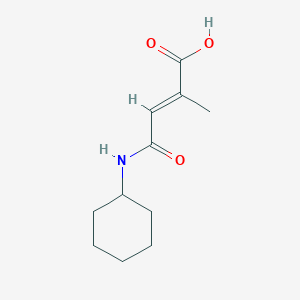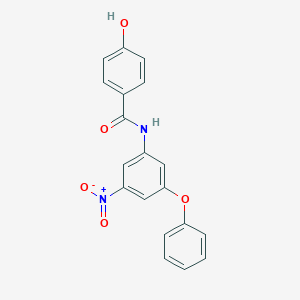![molecular formula C13H11NO5 B455798 5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde CAS No. 438220-91-8](/img/structure/B455798.png)
5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde, also known as MNPF, is an organic compound used in medicinal and scientific research. It has a molecular weight of 261.23g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 5-[(3-methyl-4-nitrophenoxy)methyl]-2-furaldehyde . The InChI code is 1S/C13H11NO5/c1-9-6-10 (4-5-13 (9)14 (16)17)18-8-12-3-2-11 (7-15)19-12/h2-7H,8H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 261.23g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A series of heterocyclic 2-carbaldehydes, including those structurally related to 5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde, have been prepared, showcasing the versatility of furan derivatives in chemical synthesis. These compounds are of interest due to their potential applications in various chemical processes, including Vilsmeier formylation of mono- and di-substituted furans and thiophens (Chadwick et al., 1973).
- The thermodynamic properties of similar compounds have been studied, providing insights into their stability, reactivity, and potential applications in chemical synthesis. This research contributes to the understanding of the physical and chemical behavior of these compounds, aiding in their application in various scientific fields (Dibrivnyi et al., 2015).
Biological and Pharmacological Applications
- Compounds structurally similar to this compound have displayed neuroprotective activity against cell damage. This suggests potential applications in the development of drugs for treating oxidative stress-induced toxicity and related neurodegenerative diseases. The structure and biological activity of these compounds were determined using various spectroscopic techniques, highlighting the importance of structural analysis in drug discovery (Zhifeng Li et al., 2016).
Applications in Material Science and Catalysis
- The use of furan-2-carbaldehydes, which are structurally related to this compound, as biomass-derived chemicals for the synthesis of bioactive compounds demonstrates their importance as green and sustainable chemical building blocks. These compounds have been employed in ligand-free photocatalytic processes for C–C bond cleavage, emphasizing their role in environmentally friendly chemistry and potential applications in material science (Yu et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is used in medicinal and scientific research, suggesting that it may interact with various biological targets.
Mode of Action
It’s possible that this compound could undergo a free radical reaction
Biochemical Pathways
Given its potential for a free radical reaction , it may be involved in pathways related to oxidative stress or other redox reactions.
Eigenschaften
IUPAC Name |
5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-9-6-10(4-5-13(9)14(16)17)18-8-12-3-2-11(7-15)19-12/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDAKBBQNODKHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B455716.png)
![N-(4-{N-[(5-propyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B455717.png)
![3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]propanohydrazide](/img/structure/B455719.png)


![N-{4-[N-(2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B455725.png)
![5-bromo-N'-[2-(4-chlorophenoxy)-2-methylpropanoyl]-2-furohydrazide](/img/structure/B455726.png)



![2-ethyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]hexanamide](/img/structure/B455733.png)

![(2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2,3-diphenylprop-2-enamide](/img/structure/B455738.png)
